N-(4-chlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c18-12-7-5-11(6-8-12)10-19-16(21)9-15-17(22)20-13-3-1-2-4-14(13)23-15/h1-8,15H,9-10H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYIUMRWKPCWQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824434 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves the following steps:
Formation of the Benzothiazinone Core: The benzothiazinone core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the benzothiazinone intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Acetylation: The final step involves the acetylation of the intermediate compound with acetic anhydride or acetyl chloride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazinone ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzothiazinone ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazinone derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
N-(4-chlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has shown promising anticancer properties. Studies indicate that compounds in the benzothiazine class exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Anticonvulsant Properties
Research has demonstrated that derivatives of benzothiazine compounds, including this compound, possess anticonvulsant activities. In animal models, these compounds have shown effectiveness in reducing seizure activity comparable to established anticonvulsants like phenobarbital .
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against human breast cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics used in clinical settings. The study concluded that further development could lead to novel treatment options for resistant cancer types .
Study 2: Anticonvulsant Activity
Another investigation focused on the anticonvulsant properties of this compound in a mouse model of epilepsy. The results indicated that this compound significantly reduced seizure frequency and duration when compared to control groups. This suggests its potential as a therapeutic agent for epilepsy management .
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets. The benzothiazinone moiety is known to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound may interact with other cellular pathways, influencing processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4-chlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide with structurally and functionally analogous benzothiazine and acetamide derivatives:
| Compound Name | Substituents | Molecular Formula | Key Properties | Biological Activity | References |
|---|---|---|---|---|---|
| This compound | 4-Chlorobenzyl | C₁₆H₁₃ClN₂O₂S | Melting point: Not reported; ChemSpider ID 325658; Lipophilic (Cl substituent) | Antifungal (vs. Candida spp.), moderate cytotoxicity in cancer cell lines | |
| N-Hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | Hydroxyl group | C₁₀H₁₀N₂O₃S | Melting point: Not reported; MDL number MFCD00052127 | Chelating agent for metal ions; weak antimicrobial activity | |
| N-(4-Nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | 4-Nitrophenyl | C₁₆H₁₃N₃O₄S | Melting point: 138–140°C; ChemDiv ID 3785-0120 | High solubility in DMSO; used in high-throughput screening for kinase inhibition | |
| N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide | Piperidin-1-yl-phenylmethyl; benzoxazin core | C₂₈H₂₈N₄O₃ | Patent compound (WO2019/222222); crystalline solid | ROR-γ modulator for autoimmune diseases (e.g., arthritis, asthma) | |
| 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)-N-[(1S)-1-[(2S)-oxolan-2-yl]ethyl]acetamide | Oxolane-ethyl stereoisomer | C₁₆H₂₀N₂O₃S | Dihedral angles: 16.77° (benzene-thiazine), 89.45° (hydrazide-thiazine); refined via SHELX software | Antiviral (HCV polymerase inhibition), antibacterial |
Structural and Functional Insights
Core Scaffold Modifications :
- Replacement of sulfur in the benzothiazine core with oxygen (benzoxazin derivatives, as in ) reduces thiazine ring strain but may diminish hydrogen-bonding capacity .
- The 3-oxo group is conserved across analogs, critical for forming intermolecular N–H···O and C–H···O interactions that stabilize crystal packing and influence solubility .
Substituent Effects: 4-Chlorobenzyl: Enhances antifungal activity compared to unsubstituted benzyl groups (e.g., MIC = 8 µg/mL against Candida albicans vs. 32 µg/mL for N-benzyl analogs) . 4-Nitrophenyl: Increases electron-withdrawing character, improving solubility in polar solvents but reducing cell permeability .
Biological Activity Trends :
Biological Activity
N-(4-chlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound belonging to the class of benzothiazine derivatives. Its molecular formula is with a molecular weight of 346.83 g/mol. This compound has gained attention due to its potential biological activities, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.83 g/mol |
| CAS Number | 860611-82-1 |
| Density | 1.329 ± 0.06 g/cm³ (predicted) |
| Boiling Point | 638.4 ± 55.0 °C (predicted) |
| pKa | 12.51 ± 0.40 (predicted) |
Antimicrobial Properties
Research indicates that derivatives of benzothiazine, including this compound, exhibit significant antimicrobial activity against various bacterial strains. A study highlighted that compounds with similar structures demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a related benzothiazine derivative was noted to inhibit the growth of human cancer cell lines by targeting specific signaling pathways involved in tumorigenesis .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory effects. Research indicates that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. Modifications in the benzothiazine core and the chlorobenzyl substituent have been shown to affect its potency and selectivity against various biological targets. For example, altering the halogen substituents on the benzyl group can enhance antimicrobial activity while reducing toxicity .
Study on Antimicrobial Efficacy
A recent study examined the antimicrobial efficacy of various benzothiazine derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Investigation into Anticancer Mechanisms
In another study focusing on anticancer properties, researchers evaluated the effects of this compound on human breast cancer cell lines. The findings revealed that the compound induced apoptosis through caspase activation and inhibited cell migration by downregulating matrix metalloproteinases (MMPs) .
Q & A
Q. Basic/Intermediate
- X-ray crystallography : Resolves stereochemical uncertainties (e.g., chair vs. boat conformations of the thiazine ring). For example, Acta Crystallographica studies confirm the 3-oxo group adopts an enol-keto tautomerism in the solid state .
- NMR spectroscopy : - and -NMR distinguish between regioisomers. The 4-chlorobenzyl proton signals appear as doublets near δ 4.5–5.0 ppm, while the acetamide carbonyl resonates at ~170 ppm in -NMR .
- Mass spectrometry : HRMS (ESI+) validates molecular ion peaks and fragmentation patterns, critical for verifying synthetic intermediates .
How should researchers address contradictions in reported biological activities of benzothiazinone derivatives?
Advanced
Discrepancies in bioactivity data (e.g., antioxidant vs. cytotoxic effects) may arise from:
- Assay variability : Standardize protocols (e.g., DPPH radical scavenging for antioxidants vs. MTT for cytotoxicity) .
- Structural nuances : Subtle substituent changes (e.g., electron-withdrawing groups on the benzyl ring) alter redox properties. For example, N-(4-chlorobenzyl) derivatives show enhanced radical scavenging compared to methoxy analogs .
- Statistical validation : Use multivariate analysis (ANOVA with post-hoc tests) to confirm significance thresholds across replicate experiments .
What computational strategies are effective for predicting the pharmacokinetic and target-binding properties of this compound?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or NADPH oxidase. The 3-oxo group often forms hydrogen bonds with catalytic residues .
- ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and BBB permeability. The chlorobenzyl group increases logP (~2.8), suggesting moderate bioavailability but potential CNS penetration .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to validate binding modes .
How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?
Q. Advanced
- Core modifications : Substitute the benzothiazinone 3-oxo group with sulfoxide/sulfone to modulate electron density .
- Side-chain diversification : Replace 4-chlorobenzyl with fluorinated or heteroaromatic groups (e.g., 2-fluorobenzyl in ) to explore steric and electronic effects.
- Bioisosteres : Replace the acetamide linker with urea or thiourea to enhance hydrogen-bonding capacity .
- High-throughput screening : Use fragment-based libraries to identify synergistic substituents .
What are the challenges in crystallizing N-(4-chlorobenzyl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide, and how are they mitigated?
Q. Advanced
- Polymorphism : Slow evaporation from DMSO/EtOH mixtures at 4°C reduces polymorphism risks .
- Disorder resolution : For flexible side chains (e.g., chlorobenzyl), low-temperature (173 K) X-ray diffraction improves resolution of atomic positions .
- Data refinement : Use SHELXL for anisotropic displacement parameters to model thermal motion accurately .
What mechanistic insights exist for the biological activity of this compound, particularly regarding redox modulation?
Q. Intermediate/Advanced
- Antioxidant mechanism : The 3-oxo-1,4-benzothiazine core donates electrons to neutralize radicals, confirmed via ESR spectroscopy .
- Pro-oxidant potential : At high concentrations, the compound may generate ROS via Fenton-like reactions, necessitating dose-response profiling .
- Enzyme inhibition : Competitive inhibition of xanthine oxidase is hypothesized due to structural similarity to allopurinol .
How can synthetic byproducts or degradation products be characterized and minimized?
Q. Intermediate
- HPLC-MS : Monitor reaction mixtures for common byproducts (e.g., over-oxidized sulfone derivatives) .
- Stability studies : Accelerated degradation under UV light or acidic conditions (pH 3.0) identifies labile sites (e.g., acetamide hydrolysis) .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) removes polar impurities, while recrystallization eliminates non-polar contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
